molecular formula C16H18N4OS2 B5548110 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5548110
M. Wt: 346.5 g/mol
InChI Key: RXNFHELINLFFPA-UHFFFAOYSA-N
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Description

The compound you mentioned contains several key components including a pyrazole ring and a thiazole ring . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Scientific Research Applications

Knoevenagel Condensation Products in Anticancer Agents Development

Knoevenagel condensation has emerged as a significant synthetic route for creating biologically active molecules, with numerous products demonstrating remarkable anticancer activity. This reaction's adaptability, involving various pharmacophoric aldehydes and active methylenes, has facilitated the development of a diverse chemical compound library. The anticancer efficacy of these compounds, often in nanomolar to micromolar ranges, targets DNA, microtubules, and various kinases, highlighting the potential of Knoevenagel condensation products in drug discovery and the significance of functionalities involved in enhancing drug development processes (Tokala, Bora, & Shankaraiah, 2022).

Unveiling New Chemical Rearrangements

Research into the synthesis of novel functionalized heteroaromatic compounds has revealed new chemical rearrangements and corrected several erroneous structural assignments in the literature. Discoveries include novel rearrangements and the identification of previously incorrect molecule structures, emphasizing the complexity and potential for innovation within organic synthesis. These findings underscore the importance of advanced analytical techniques in verifying compound structures and the ongoing need for rigorous synthesis methods (Moustafa et al., 2017).

Synthesis of Heterocycles for Anticancer Applications

The synthesis of pyrazoline derivatives, a class of compounds known for their biological activity, is a promising area of research for developing new anticancer agents. Pyrazoline's inherent reactivity and electronic properties make it an attractive scaffold for creating compounds with significant anticancer activity. The exploration of pyrazoline derivatives through various synthetic methods highlights the compound's potential as a pharmacological moiety in cancer treatment, encouraging further investigation into its therapeutic applications (Ray et al., 2022).

Exploration of Pyrazolines in Pharmaceutical Chemistry

Pyrazolines play a crucial role in pharmaceutical chemistry, serving as a pharmacophore in numerous biologically active compounds. The synthesis of pyrazoline derivatives has been extensively explored for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The success of pyrazoline COX-2 inhibitors highlights the importance of this heterocycle in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a pyrazole ring have anti-inflammatory, antitumor, antidiabetic, and other biological activities .

Future Directions

The future directions for research into your compound would depend on its intended use and efficacy. Compounds containing pyrazole rings are of interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-19(7-3-5-12-9-17-20(2)10-12)16(21)13-11-23-15(18-13)14-6-4-8-22-14/h4,6,8-11H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNFHELINLFFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN(C)C(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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